The synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One notable approach involves the use of hydrolases for the preparation of enantiomeric forms of cis-configured cyclohexanol derivatives. This method allows for the selective formation of the desired stereoisomer through enzymatic reactions that promote chirality without racemization .
Another method includes chemoenzymatic synthesis, which has been explored in literature for producing enantiopure derivatives. This process typically involves the reduction of precursors under controlled conditions to yield the desired hydroxy acid . The technical details often involve optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.
The molecular structure of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid features a cyclohexane ring with a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry is defined by the configuration at these chiral centers.
This structure contributes to its unique chemical properties and reactivity patterns.
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can participate in various chemical reactions typical of hydroxy acids. These include:
The specific reaction pathways depend on the reagents used and the reaction conditions applied.
The mechanism of action for (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid primarily relates to its biological interactions as a chiral building block in pharmaceuticals. Its hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and other intermolecular interactions that are crucial for biological activity.
In biochemical pathways, it may act as an intermediate or substrate for enzymes involved in metabolic processes. The stereochemistry plays a significant role in determining how effectively it interacts with biological targets.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm purity and structural integrity.
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid has various scientific uses:
Its applications are largely driven by its unique structural features and reactivity patterns that are essential in both research and industrial contexts.
Biocatalytic methods represent the most technologically advanced route for synthesizing enantiopure (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid. Recent patent literature details engineered enzymatic processes utilizing NADPH-dependent ketoreductases that achieve exceptional stereoselectivity (>99% ee) under mild reaction conditions. These enzymes catalyze the asymmetric reduction of prochiral 3-oxocyclohexane-1-carboxylic acid precursors to yield the desired (1S,3S) stereoisomer with high atom economy. The biotransformations are typically performed in aqueous-organic biphasic systems at 25-35°C and physiological pH, utilizing glucose dehydrogenase cofactor regeneration systems to maintain catalytic efficiency [1] [8].
Critical process parameters include:
Table 1: Biocatalytic Reduction Performance Parameters
Enzyme Source | Cofactor System | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Lentilactobacillus kefiri reductase | NADP⁺/Glucose-GDH | 30 | 18 | 98 | >99.5 |
Engineered ketoreductase KR110 | NADP⁺/Glucose-GDH | 35 | 24 | 95 | 99.3 |
Geotrichum candidum whole cells | Endogenous NAD⁺ | 25 | 48 | 92 | 98.7 |
Alternative microbial approaches employ whole-cell biocatalysts, notably Geotrichum candidum ATCC 34614, which effects asymmetric reduction of isopropyl 3-oxocyclohex-1-ene-1-carboxylate followed by hydrogenation. This cascade transformation proceeds via an (S)-configured allylic alcohol intermediate (isopropyl (3S)-3-hydroxycyclohex-1-ene-1-carboxylate), which undergoes subsequent enzymatic reduction to afford the saturated (1S,3S) stereoisomer with 94% diastereomeric excess. The stereochemical outcome is governed by the consecutive action of an enoate reductase and alcohol dehydrogenase within the microbial metabolism [4].
Enzymatic kinetic resolution provides an established alternative for accessing the (1S,3S) stereoisomer from racemic precursors. This approach exploits the enantioselective hydrolysis of cis-3-(acyloxy)cyclohexane-1-carboxylic acid esters catalyzed by lipases and esterases. Patent US20070197788A1 details the use of Candida antarctica lipase B (CAL-B) in organic media (toluene or MTBE) at 30-40°C, which selectively hydrolyzes the undesired (1R,3R) enantiomer's ester functionality, leaving the (1S,3S) ester intact for subsequent isolation. The unreacted ester is recovered with >98% enantiomeric purity after 45-50% conversion, followed by chemical hydrolysis under alkaline conditions (1M KOH/MeOH, 25°C) to liberate the target acid [3].
The resolution efficiency depends critically on:
Stereoselective synthesis from shikimic or quinic acid precursors provides access to gram-scale quantities of the target compound. This strategy exploits the inherent chirality of natural bicyclic frameworks, with chemical transformations including:
Notably, the bicyclic β-lactam 7-(tert-butoxycarbonyl)azabicyclo[4.2.0]oct-3-en-8-one undergoes regioselective epoxidation and reductive ring opening to yield (1S,2S,4S,5R)-2-(tert-butoxycarbonylamino)-4,5-epoxycyclohexanecarboxylate intermediates. Acid-mediated epoxide rearrangement followed by hydrolysis installs the stereodefined hydroxycarboxylic acid motif characteristic of the target molecule [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3